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molecular formula C7H13NO2 B2957257 6-Methylpiperidine-2-carboxylic acid CAS No. 99571-58-1

6-Methylpiperidine-2-carboxylic acid

Cat. No. B2957257
M. Wt: 143.186
InChI Key: IHLDCUQUFBWSJU-UHFFFAOYSA-N
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Patent
US07074809B2

Procedure details

6-Methyl-pyridine-2-carboxylic acid (4.11 g, 30 mmol) was mixed with platinum(IV) oxide (35 mg, 0.154 mmol) in ethanol (50 mL) and water (25 mL) and stirred under hydrogen for 3 days. The reaction mixture was filtered through the celite and concentrated to dry. The residue was triturated with diethyl ether to give 4.1 g (98.3%) of the title compound as a white solid. 1H NMR (CDCl3), δ(ppm): 3.39 (dd,1H), 3.11 (m, 1H), 2.28 (d, 1H), 1.88 (m, 2H), 1.35–1.67 (m, 3H), 1.32 (d, 3H).
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
98.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1>C(O)C.O.[Pt](=O)=O>[CH3:1][CH:2]1[NH:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
4.11 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through the celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1CCCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 98.3%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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